AZD3965 - 1448671-31-5

AZD3965

Catalog Number: EVT-260457
CAS Number: 1448671-31-5
Molecular Formula: C21H24F3N5O5S
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD3965 is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1) [ [], [] ]. MCTs are a family of proton-linked transporters that facilitate the movement of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane [ [], [], [], [] ]. AZD3965 exhibits selectivity for MCT1 over MCT2 and does not inhibit MCT4 at relevant concentrations [ [], [] ]. This selectivity makes it a valuable tool for studying the role of MCT1 in various biological processes, particularly in cancer research where MCT1 is often overexpressed [ [], [], [], [], [] ].

Mechanism of Action

Cancer Research:

  • Therapeutic Potential: AZD3965 has demonstrated promising anti-tumor activity in preclinical models of various cancers, including lymphoma [ [], [], [] ], small cell lung cancer [ [], [], [], [] ], breast cancer [ [], [] ], colon cancer [ [] ], and neuroblastoma [ [] ].
  • Biomarker Development: The effects of AZD3965, such as increased intracellular lactate levels, have been explored as potential pharmacodynamic biomarkers of MCT1 inhibition [ [], [], [], [] ].
  • Metabolic Reprogramming: Studies have used AZD3965 to investigate the metabolic consequences of MCT1 inhibition, including shifts towards oxidative phosphorylation and vulnerabilities to mitochondrial inhibitors [ [], [], [] ].
  • Combination Therapies: Research has shown that combining AZD3965 with other therapies, such as chemotherapy, radiotherapy [ [] ], or mitochondrial inhibitors [ [], [] ] can enhance anti-cancer effects.
  • Understanding Tumor Microenvironment: AZD3965 has been used to study the role of lactate in the tumor microenvironment, including its impact on immune cells and tumor stroma [ [], [], [], [], [] ].
Applications
  • Treatment of GHB Overdose: Preclinical studies suggest AZD3965 may be effective in reversing the toxicity of gamma-hydroxybutyric acid (GHB) overdose by inhibiting GHB brain uptake [ [], [] ].

Real-World Examples:

  • A phase I clinical trial of AZD3965 in patients with advanced solid tumors and lymphoma has been conducted to assess safety, pharmacokinetics, and preliminary efficacy [ [], [] ].

α-Cyano-4-hydroxycinnamic acid (CHC)

  • Compound Description: α-Cyano-4-hydroxycinnamic acid (CHC) is a known nonspecific inhibitor of monocarboxylate transporters (MCTs) 1, 2, and 4. []
  • Relevance: CHC exhibits a broader spectrum of inhibition compared to AZD3965, which specifically targets MCT1. This difference in selectivity makes CHC a useful tool to study the effects of general MCT inhibition in comparison to the specific inhibition of MCT1 by AZD3965. [, ]

AR-C155858

  • Compound Description: AR-C155858 is a pyrrole pyrimidine derivative, representing a potent MCT1 inhibitor with potential immunomodulatory and chemotherapeutic properties. []
  • Relevance: Structurally similar to AZD3965, AR-C155858 also acts as a potent MCT1 inhibitor. Studies suggest that AR-C155858 might even act as a potential substrate for MCT1. These similarities and differences with AZD3965 make AR-C155858 a valuable compound for comparative studies on MCT1 inhibition mechanisms and potential therapeutic applications. [, ]

[18F]-S-fluorolactate ([18F]-S-FL)

  • Compound Description: [18F]-S-fluorolactate ([18F]-S-FL) is an 18F-labeled lactate analogue used as a probe for investigating lactate metabolism. []
  • Relevance: Although not structurally related to AZD3965, [18F]-S-FL is used alongside AZD3965 in research to track changes in lactate metabolism upon MCT1 inhibition. This pairing allows researchers to directly visualize and quantify the impact of AZD3965 on lactate uptake and utilization within tumor models. []

[18F]fluorodeoxyglucose ([18F]FDG)

  • Compound Description: [18F]fluorodeoxyglucose ([18F]FDG) is a radioactive glucose analog commonly used in positron emission tomography (PET) imaging to visualize glucose metabolism. []
  • Relevance: While not structurally similar to AZD3965, [18F]FDG is utilized in conjunction with AZD3965 in research to assess the impact of MCT1 inhibition on glucose metabolism. Comparing the uptake and distribution of [18F]FDG in the presence and absence of AZD3965 provides insights into the metabolic adaptations of cancer cells upon MCT1 blockade. [, ]

Metformin

  • Compound Description: Metformin is a widely used anti-diabetic drug that also exhibits anti-cancer properties. It acts by inhibiting mitochondrial complex I, thereby suppressing oxidative phosphorylation. []
  • Relevance: Metformin's mechanism of action complements the effects of AZD3965. Combining these two compounds creates a synergistic effect by simultaneously inhibiting both glycolysis (through AZD3965) and oxidative phosphorylation (through Metformin), pushing cancer cells toward metabolic catastrophe and cell death. [, ]

UK5099

  • Compound Description: UK5099 is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC). []
  • Relevance: Similar to Metformin, UK5099 disrupts mitochondrial metabolism, but through a different mechanism. Combining UK5099 with AZD3965 aims to create a synergistic anti-cancer effect by blocking both lactate export (through AZD3965) and pyruvate import into the mitochondria (through UK5099), thereby further limiting the metabolic flexibility of cancer cells. []

Phenformin

  • Compound Description: Phenformin is another biguanide drug, like Metformin, that inhibits mitochondrial complex I. []
  • Relevance: Phenformin shares a similar mechanism of action with Metformin, but with potentially higher potency. Combining Phenformin with AZD3965 aims to exploit the same synergistic principle of simultaneous glycolysis and oxidative phosphorylation inhibition to induce cancer cell death. []

Syrosingopine

  • Compound Description: Syrosingopine is a dual inhibitor of MCT1 and MCT4. []
  • Relevance: Unlike AZD3965, which selectively targets MCT1, Syrosingopine can block both MCT1 and MCT4, preventing lactate efflux through either transporter. This broader activity makes Syrosingopine a potentially more effective inhibitor of the reverse Warburg effect in multiple myeloma, where both MCT1 and MCT4 are expressed. [, ]

SR13800

  • Compound Description: SR13800 is a small molecule inhibitor of MCT1. []
  • Relevance: Similar to AZD3965, SR13800 blocks MCT1 activity, disrupting lactate transport. Combining SR13800 with strategies that increase lactate catabolism, such as BACH1 depletion, enhances the anti-cancer effects by forcing cells to rely on lactate as a fuel source while simultaneously inhibiting its uptake. []

Properties

CAS Number

1448671-31-5

Product Name

(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C21H24F3N5O5S

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1

InChI Key

PRNXOFBDXNTIFG-FQEVSTJZSA-N

SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3965; AZD-3965; AZD 3965.

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O

Isomeric SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.